

Application Notes and Protocols for Tripitramine in In Vitro Smooth Muscle Assays

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Compound of Interest

Compound Name: Tripitramine

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Introduction

Tripitramine is a potent and highly selective antagonist for the muscarinic M2 receptor subtype.[1] This selectivity makes it an invaluable pharmacological tool for elucidating the role of M2 receptors in smooth muscle physiology and pathophysiology. In smooth muscle tissues, which typically express a mixed population of M2 and M3 muscarinic receptors, **Tripitramine** allows for the specific blockade of M2-mediated signaling pathways.[2][3] These application notes provide detailed protocols for utilizing **Tripitramine** in in vitro smooth muscle assays to characterize M2 receptor function, particularly through antagonist affinity studies.

Data Presentation

Tripitramine Affinity and Potency

The following tables summarize the binding affinity (K_i) of **Tripitramine** for the five human muscarinic receptor subtypes and its antagonist potency (pA_2) in various smooth muscle preparations.

Table 1: Binding Affinity (K_i) of **Tripitramine** for Human Muscarinic Receptor Subtypes

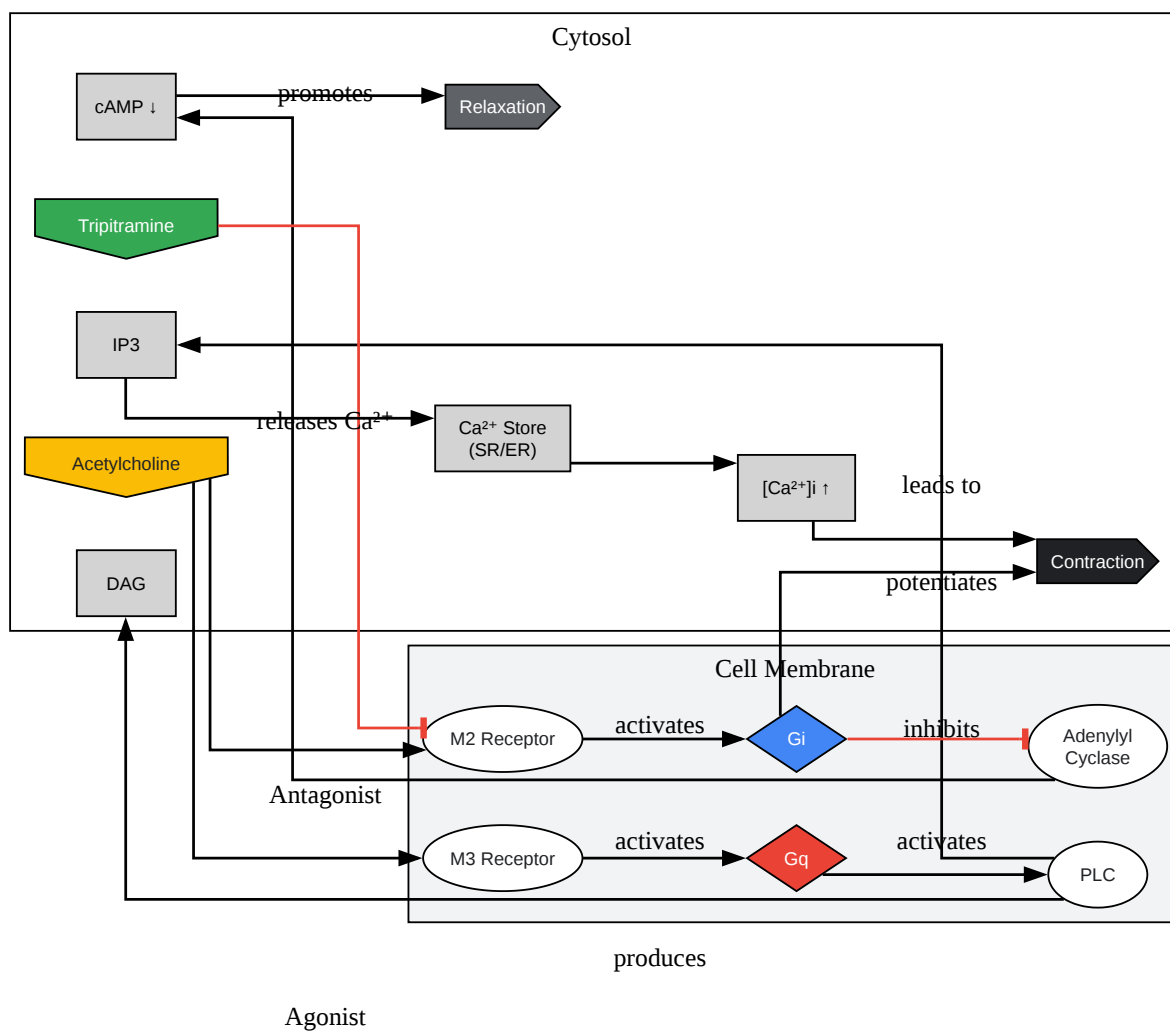
Receptor Subtype	Ki (nM)	Selectivity (fold vs. M2)	Reference
M1	1.58	~6x lower	[4]
M2	0.27	-	[4]
M3	38.25	~142x lower	[4]
M4	6.41	~24x lower	[4]
M5	33.87	~125x lower	[4]

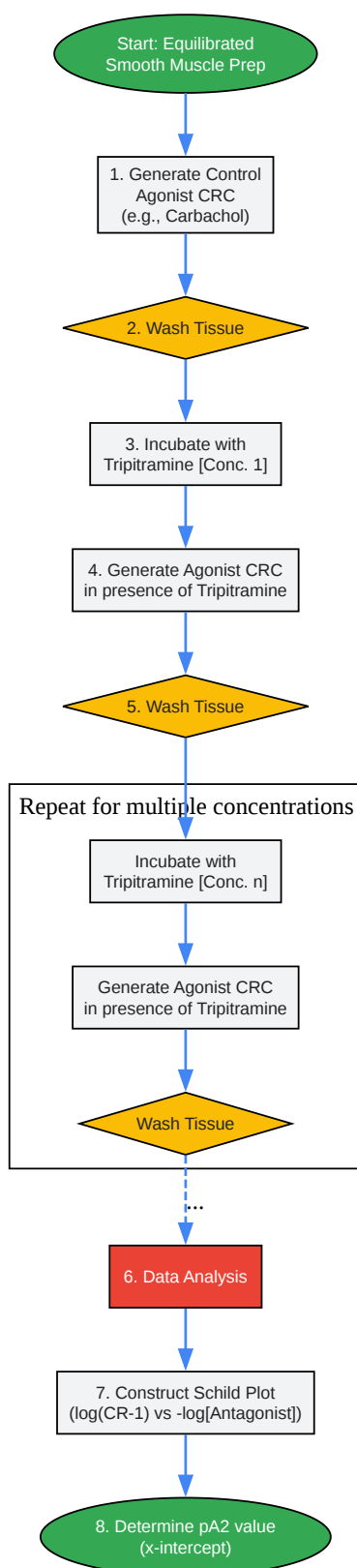
Table 2: Antagonist Potency (pA2) of **Tripitramine** in In Vitro Smooth Muscle Preparations

Tissue Preparation	Agonist	pA2 Value	Reference
Guinea-pig ileum	Carbachol	6.34	[1]
Guinea-pig trachea	Carbachol	6.81	[1]
Guinea-pig lung strip	Methacholine	7.91	[1]

Signaling Pathways

The contractile response of smooth muscle to cholinergic agonists is primarily mediated by M3 receptors, which couple to Gq proteins to increase intracellular calcium.[\[2\]](#)[\[3\]](#) M2 receptors, which are coupled to Gi proteins, play a modulatory role by inhibiting adenylyl cyclase and counteracting relaxation signals.[\[2\]](#)[\[5\]](#)[\[6\]](#)





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